Cas no 87781-93-9 (2-Bromo-1H-purin-6(7H)-one)

2-Bromo-1H-purin-6(7H)-one is a brominated purine derivative with significant utility in organic synthesis and pharmaceutical research. Its reactive bromine substituent at the 2-position makes it a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The compound’s purine scaffold is particularly valuable in the development of nucleoside analogs and enzyme inhibitors, with applications in medicinal chemistry. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers favor this compound for its high purity and well-characterized reactivity, facilitating precise modifications in complex molecular frameworks. It is commonly employed in the synthesis of bioactive molecules targeting therapeutic pathways.
2-Bromo-1H-purin-6(7H)-one structure
2-Bromo-1H-purin-6(7H)-one structure
Product Name:2-Bromo-1H-purin-6(7H)-one
CAS No:87781-93-9
MF:C5H3BrN4O
MW:215.007519006729
MDL:MFCD03093927
CID:61122
PubChem ID:24878074
Update Time:2025-06-14

2-Bromo-1H-purin-6(7H)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1H-purin-6(7H)-one
    • 2-Bromo-3,7-dihydropurin-6-one
    • 2-bromo-1,9-dihydro-purin-6-one
    • 2-BROMO-6-HYDROXY-PURINE
    • 2-bromo-6-oxopurine
    • 2-bromohydropurin-6-one
    • 2-bromo-hypoxanthine
    • 2-BroMohypoxanthine
    • 2-Bromo-1,9-dihydro-6H-purin-6-one (ACI)
    • 6H-Purin-6-one, 2-bromo-1,7-dihydro- (9CI)
    • Hypoxanthine, 2-bromo- (7CI)
    • 2-Bromo-6-hydroxypurine
    • NSC 62629
    • 87781-93-9
    • SCHEMBL4316785
    • AKOS000662817
    • 6XXT2WA2NQ
    • 2-Bromohypoxanthine, 96%
    • 2-bromo-1,9-dihydro-6H-purin-6-one
    • 2-bromo-7H-purin-6-ol
    • NCIOpen2_002815
    • DTXSID50332242
    • 6h-purin-6-one, 2-bromo-1,9-dihydro-
    • AN-512/13209021
    • NSC-62629
    • ONXCBJOMYNPZNI-UHFFFAOYSA-N
    • DTXCID00283336
    • PD039147
    • 2-Bromo-1,7-dihydro-6H-purin-6-one
    • CS-0208064
    • 2-bromo-1,7-dihydropurin-6-one
    • SR-01000883687
    • Bromhypoxanthin
    • STK005881
    • SCHEMBL612210
    • NS00070489
    • DB04283
    • AKOS015912565
    • SR-01000883687-1
    • 6H-Purin-6-one, 2-bromo-1,7-dihydro-
    • EN300-6804947
    • NSC62629
    • 2-Bromanyl-1,9-dihydropurin-6-one
    • 2-bromo-6,9-dihydro-1H-purin-6-one
    • 2-bromo-6,7-dihydro-1H-purin-6-one
    • MDL: MFCD03093927
    • Inchi: 1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
    • InChI Key: ONXCBJOMYNPZNI-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=CN2)NC(Br)=N1

Computed Properties

  • Exact Mass: 213.94900
  • Monoisotopic Mass: 213.949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 8
  • XLogP3: nothing
  • Topological Polar Surface Area: 70.1A^2

Experimental Properties

  • Color/Form: White powder
  • Density: 2.54
  • Melting Point: >350 °C (lit.)
  • Boiling Point: 536.7°C at 760 mmHg
  • Flash Point: 278.4°C
  • Refractive Index: 1.958
  • PSA: 74.43000
  • LogP: 0.40870
  • Solubility: Not determined

2-Bromo-1H-purin-6(7H)-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

2-Bromo-1H-purin-6(7H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-1H-purin-6(7H)-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ;  30 min, rt; rt → -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 2 h, -5 °C
1.3 Reagents: Urea ;  5 h, -5 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 3 - 4
Reference
Synthesis of some biologically active halogenopurines
Hu, Yu Lin; Liu, Xiang; Lu, Ming; Ge, Qiang; Liu, Xiao Bin, Journal of the Korean Chemical Society, 2010, 54(4), 429-436

Production Method 2

Reaction Conditions
1.1 Reagents: Trimethylphosphine ,  Phosphorus oxychloride ;  4.5 h, 10 °C
1.2 Reagents: Triethylamine ;  1 h, rt
Reference
Inhibition of Herpes Simplex Virus Thymidine Kinases by 2-Phenylamino-6-oxopurines and Related Compounds: Structure-Activity Relationships and Antiherpetic Activity in Vivo
Manikowski, Andrzej; Verri, Annalisa; Lossani, Andrea; Gebhardt, Bryan M.; Gambino, Joseph; et al, Journal of Medicinal Chemistry, 2005, 48(11), 3919-3929

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine ,  Hydrogen bromide Solvents: Methanol ,  Water ;  rt → 8 °C; 1.5 h, 8 °C; 4 h, 0 °C
Reference
Nucleoside and DNA Adducts from N-Nitrosotolazoline
Loeppky, Richard N.; Shi, Jianzheng, Chemical Research in Toxicology, 2008, 21(2), 319-329

Production Method 4

Reaction Conditions
1.1 Reagents: Cuprous chloride ,  Hydrogen bromide ;  cooled
1.2 Reagents: Sodium nitrite Solvents: Water ;  < 5 °C; 2 h, < 5 °C
1.3 Reagents: Urea ;  4 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 3 - 4, rt
Reference
Syntheses of 2-halopurine derivatives
Lu, Hong-Fei; Lu, Ming; Zhang, Li-Juan, Yingyong Huaxue, 2006, 23(10), 1156-1160

2-Bromo-1H-purin-6(7H)-one Raw materials

2-Bromo-1H-purin-6(7H)-one Preparation Products

Additional information on 2-Bromo-1H-purin-6(7H)-one

Recent Advances in the Study of 2-Bromo-1H-purin-6(7H)-one (CAS: 87781-93-9) in Chemical Biology and Pharmaceutical Research

The compound 2-Bromo-1H-purin-6(7H)-one (CAS: 87781-93-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in nucleoside synthesis and its potential biological activities. This heterocyclic purine derivative serves as a crucial building block for the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer drug discovery. Recent studies have explored its unique chemical properties and reactivity patterns that make it valuable for structure-activity relationship (SAR) studies and medicinal chemistry optimization.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-Bromo-1H-purin-6(7H)-one through an optimized bromination protocol of the parent purinone scaffold, achieving yields of 87% with excellent purity (>98%). The research team employed advanced spectroscopic techniques including 1H NMR, 13C NMR, and HRMS to fully characterize the compound, confirming its structural integrity and establishing reliable quality control parameters for pharmaceutical applications. These methodological improvements have significantly enhanced the accessibility of this important intermediate for drug discovery programs.

In the context of biological activity, recent investigations have revealed that 2-Bromo-1H-purin-6(7H)-one exhibits moderate inhibitory effects against several kinase targets involved in cancer progression. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its IC50 values ranging from 12-45 μM against a panel of tyrosine kinases, suggesting its potential as a lead compound for further optimization. Molecular docking studies indicated that the bromine atom at the 2-position plays a critical role in target binding through halogen bonding interactions with key amino acid residues in the ATP-binding pocket.

The compound's utility as a synthetic intermediate has been further demonstrated in the development of novel adenosine receptor modulators. Researchers at a leading pharmaceutical company recently disclosed (2024) the use of 2-Bromo-1H-purin-6(7H)-one as a key precursor in the synthesis of selective A2A receptor antagonists with improved blood-brain barrier penetration. The bromo-substitution allowed for efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the purine core structure for SAR exploration.

From a safety and pharmacokinetic perspective, recent preclinical studies have provided valuable data on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A 2023 toxicological evaluation published in Chemical Research in Toxicology showed favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (65-72%) across species. These findings support its continued investigation as a pharmacophore in drug development programs.

Looking forward, the unique chemical properties of 2-Bromo-1H-purin-6(7H)-one position it as a valuable tool for both medicinal chemistry and chemical biology applications. Ongoing research is exploring its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules and other targeted protein degradation strategies. The compound's commercial availability and well-characterized properties make it particularly attractive for academic and industrial researchers working in nucleoside chemistry and small molecule drug discovery.

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